molecular formula C7H13ClF3NO B1473160 N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1949816-07-2

N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Cat. No. B1473160
CAS RN: 1949816-07-2
M. Wt: 219.63 g/mol
InChI Key: GOEGTZIKPAMZJX-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride, also known as TFEA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TFEA is a white crystalline powder that is soluble in water and has a molecular weight of 215.63 g/mol.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with the voltage-gated sodium channels. This compound binds to a specific site on the channel, causing a conformational change that enhances the channel's activity. This results in an increase in the influx of sodium ions into the cell, leading to membrane depolarization and an increase in the excitability of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to enhance the activity of voltage-gated sodium channels, this compound has been shown to modulate the activity of other ion channels, including the voltage-gated potassium channels. This compound has also been shown to have an effect on the release of neurotransmitters, particularly glutamate, which is an important excitatory neurotransmitter in the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride in lab experiments is its ability to enhance the activity of voltage-gated sodium channels, which can be useful in studying the physiology and pathophysiology of the nervous system. However, this compound has some limitations as well. It is important to note that this compound is a potent modulator of ion channels and should be used with caution in experiments. Additionally, this compound has a short half-life, which can make it difficult to use in long-term studies.

Future Directions

There are a number of future directions for research involving N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride. One area of interest is the development of new compounds that can modulate the activity of ion channels in a more specific and selective manner. Additionally, there is a need for further studies to investigate the potential therapeutic applications of this compound and related compounds in the treatment of neurological disorders. Finally, there is a need for further studies to investigate the potential side effects of this compound and related compounds, particularly with regards to their effects on ion channel activity and neurotransmitter release.
Conclusion
In conclusion, this compound is a valuable tool for studying the physiology and pathophysiology of the nervous system. Its ability to modulate the activity of ion channels, particularly the voltage-gated sodium channels, has made it a valuable tool for scientific research. However, it is important to use this compound with caution and to continue to investigate its potential therapeutic applications and side effects.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride has been used extensively in scientific research due to its ability to modulate the activity of ion channels, particularly the voltage-gated sodium channels. This compound has been shown to enhance the activity of these channels, leading to an increase in the excitability of neurons. This property has made this compound a valuable tool for studying the physiology and pathophysiology of the nervous system.

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)5-11-6-1-3-12-4-2-6;/h6,11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEGTZIKPAMZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1949816-07-2
Record name 2H-Pyran-4-amine, tetrahydro-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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